molecular formula C7H11ClN2O B6275584 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride CAS No. 2763786-82-7

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride

Cat. No.: B6275584
CAS No.: 2763786-82-7
M. Wt: 174.63 g/mol
InChI Key: ORTWNFIITLZSGF-UHFFFAOYSA-N
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Description

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different pyrrolidine derivatives.

Scientific Research Applications

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Oxazole derivatives: Compounds like 2-oxazoline and 2,4-dimethyl-1,3-oxazole are structurally related.

Uniqueness

2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763786-82-7

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H

InChI Key

ORTWNFIITLZSGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NC=CO2.Cl

Purity

95

Origin of Product

United States

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